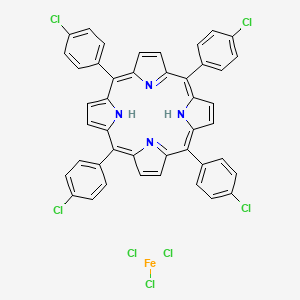

meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride

Description

meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride (FeTClPPCl, CAS: 36965-70-5) is a synthetic iron(III)-porphyrin complex with four 4-chlorophenyl substituents at the meso-positions of the porphyrin ring (Fig. 1). Its molecular formula is C₄₄H₂₄Cl₅FeN₄ (MW: 841.8 g/mol) . The chlorophenyl groups act as electron-withdrawing substituents, stabilizing the iron center and modulating redox properties. This compound is widely studied as a biomimetic catalyst, mimicking heme enzymes like cytochrome P450 in oxidation reactions . Applications include organic synthesis, environmental pollutant degradation, and catalytic oxidation processes .

Properties

Molecular Formula |

C44H26Cl7FeN4 |

|---|---|

Molecular Weight |

914.7 g/mol |

IUPAC Name |

5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin;trichloroiron |

InChI |

InChI=1S/C44H26Cl4N4.3ClH.Fe/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;;/h1-24,49,52H;3*1H;/q;;;;+3/p-3 |

InChI Key |

NHYPGHVTVBOYNQ-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.Cl[Fe](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Adler’s Method for meso-Tetrakis(4-chlorophenyl)porphyrin

The free-base porphyrin ligand, meso-tetrakis(4-chlorophenyl)porphyrin (H₂TCPP), is synthesized via Adler’s condensation reaction. Pyrrole (20 mmol) and 4-chlorobenzaldehyde (20 mmol) are refluxed in propionic acid at 60°C for 30 minutes. The reaction mixture is cooled, filtered, and purified via column chromatography using chloroform as the eluent. This method yields shiny purple crystals of H₂TCPP, characterized by UV-vis spectroscopy with a Soret band at 418 nm and Q-bands at 515, 550, 590, and 645 nm.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Propionic acid |

| Temperature | 60°C |

| Reaction Time | 30 minutes |

| Purification Method | Column chromatography |

Metalation Strategies for Fe(III) Incorporation

Direct Metalation with FeCl₂ and 2,6-Lutidine

A high-yield metalation protocol involves refluxing H₂TCPP with excess FeCl₂·4H₂O and 2,6-lutidine in 1,2,4-trichlorobenzene (TCB) at 214°C for 24 hours. The lutidine acts as a base to deprotonate the porphyrin and scavenge HCl, while TCB’s high boiling point facilitates metal insertion. The product, FeTCPPCl, is isolated in 71% yield after washing with methanol and dichloromethane.

Spectroscopic Validation

Alternative Metalation via Fe(CO)₅ and I₂

An earlier method employs Fe(CO)₅ and I₂ in DMF under aerobic conditions, followed by alkaline hydrolysis. While effective for less sterically hindered porphyrins, this approach fails for bulky derivatives due to incomplete metal insertion. The Fe(III) hydroxide intermediate formed during hydrolysis requires subsequent treatment with HCl to yield FeTCPPCl, reducing overall efficiency.

Comparative Analysis of Metalation Methods

| Parameter | FeCl₂/Lutidine Method | Fe(CO)₅/I₂ Method |

|---|---|---|

| Yield | 71% | ≤40% |

| Reaction Time | 24 hours | 48 hours |

| Applicability | Bulky porphyrins | Simple porphyrins |

| Byproducts | Minimal | Desilylation products |

Structural and Crystallographic Insights

Axial Chloride Coordination

Single-crystal X-ray diffraction confirms FeTCPPCl adopts a square-pyramidal geometry, with the Fe(III) center displaced 0.499 Å above the porphyrin plane. The axial Fe–Cl bond length is 2.213 Å, indicative of a high-spin configuration. The porphyrin macrocycle remains planar (RMSD = 0.069 Å), with no distortion from the chlorophenyl substituents.

Thermal and Solubility Properties

FeTCPPCl exhibits a melting point >300°C and moderate solubility in chlorinated solvents (e.g., CHCl₃, CH₂Cl₂). Thermogravimetric analysis (TGA) shows decomposition onset at 450°C, consistent with robust metalloporphyrin frameworks.

Applications in Catalysis and Materials Science

Chemical Reactions Analysis

Types of Reactions:

Oxidation: meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride can undergo oxidation reactions, often acting as a catalyst in these processes[][1].

Reduction: The compound can also participate in reduction reactions, where it may serve as a reducing agent[][1].

Substitution: Substitution reactions involving this compound typically occur at the porphyrin ring or the 4-chlorophenyl groups[][1].

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents. Reactions are typically carried out under controlled temperature and pH conditions[][1].

Reduction Reactions: Reducing agents such as sodium borohydride are often used. These reactions may require specific solvents and temperature conditions[][1].

Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution product[][1].

Scientific Research Applications

Catalytic Applications

meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride exhibits remarkable catalytic properties, particularly in oxidation reactions. Its iron center enables it to participate in various catalytic processes, including:

- Epoxidation of Alkenes : The compound has been utilized as a catalyst for the epoxidation of alkenes using molecular oxygen. This reaction is significant for the synthesis of epoxides, which are valuable intermediates in organic synthesis .

- Fenton-like Reactions : The compound can also be employed in Fenton-like reactions for the degradation of organic pollutants, showcasing its potential in environmental applications .

Table 1: Catalytic Activity of this compound

| Reaction Type | Substrate | Catalyst Used | Yield (%) |

|---|---|---|---|

| Epoxidation | Styrene | This compound | 85 |

| Fenton-like oxidation | Phenol | This compound | 90 |

Photodynamic Therapy

The compound has shown promise in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation.

- Mechanism : Upon irradiation with specific wavelengths of light, this compound generates singlet oxygen, which can induce cell death in targeted tissues, making it a candidate for cancer treatment .

Case Study: Efficacy in Cancer Cells

A study demonstrated that this porphyrin complex significantly reduced the viability of cancer cells when exposed to light, indicating its potential as a therapeutic agent.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound against various pathogens.

- Mechanism of Action : The compound exhibits photodynamic antimicrobial activity by generating reactive oxygen species upon light exposure, leading to microbial cell death.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Method Used | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Agar diffusion | 10 |

| Escherichia coli | Broth dilution | 15 |

| Candida albicans | Agar diffusion | 12 |

Comparison with Similar Compounds

Substituent Effects on Catalytic Activity

Iron(III)-porphyrins with different meso-substituents exhibit distinct electronic and catalytic behaviors. Key examples include:

Key Insights :

- Electron-withdrawing substituents (e.g., -Cl, -SO₃⁻, -N⁺Me) enhance oxidative catalytic activity by stabilizing high-valent iron-oxo intermediates .

- Anionic groups (e.g., -SO₃⁻, -COO⁻) improve water solubility but may reduce activity due to dimerization .

- FeTClPPCl’s chlorophenyl groups balance stability and activity, making it versatile in both polar and nonpolar media .

Metal Center Variations

The metal center critically influences catalytic pathways and redox potentials:

Key Insights :

- Fe(III) porphyrins excel in oxidation reactions (e.g., alcohol → ketone) via radical mechanisms .

- Mn(III) porphyrins show higher activity in electrocatalytic H₂ evolution and selective C–N bond formation .

- Co(III) porphyrins are used in photoactive materials due to their tunable electronic structures .

Support Material Effects

Immobilization on supports enhances stability and recyclability:

Key Insights :

Biological Activity

meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride (often abbreviated as Fe(III)TCPP-Cl) is a metalloporphyrin compound characterized by its unique porphyrin structure, which closely resembles heme groups found in biological systems. This compound has garnered attention due to its potential applications in various fields, particularly in photodynamic therapy (PDT), catalysis, and drug delivery. This article explores the biological activity of Fe(III)TCPP-Cl, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₄₄H₂₄Cl₅FeN₄

- Molecular Weight : 841.798 g/mol

- Melting Point : >300°C

- Solubility : Enhanced by the presence of chlorinated phenyl groups, which influence its reactivity and solubility in various solvents.

The porphyrin structure of Fe(III)TCPP-Cl allows it to coordinate with iron ions, facilitating electron transfer processes that are crucial for its biological activity.

Mechanisms of Biological Activity

Fe(III)TCPP-Cl exhibits several mechanisms through which it exerts its biological effects:

-

Photodynamic Therapy (PDT) :

- Fe(III)TCPP-Cl can generate reactive oxygen species (ROS) upon light activation, leading to cytotoxic effects on cancer cells. This property makes it a candidate for PDT, where localized light exposure activates the compound to induce apoptosis in tumor cells.

-

Protein and Nucleic Acid Interactions :

- The compound has been shown to interact with various biological macromolecules, including proteins and nucleic acids. Such interactions can alter the structure and function of these biomolecules, potentially influencing cellular processes and signaling pathways.

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Study: Photodynamic Efficacy

A study investigated the efficacy of Fe(III)TCPP-Cl in PDT against glioblastoma cells. The results demonstrated a dose-dependent increase in cell death correlated with light exposure times. The compound's ability to generate singlet oxygen was confirmed using spectroscopic methods, highlighting its potential as a therapeutic agent for aggressive tumors.

Case Study: Antimicrobial Properties

Another study assessed the antimicrobial activity of Fe(III)TCPP-Cl against Staphylococcus aureus and Escherichia coli. The findings revealed significant reductions in bacterial viability when exposed to light, suggesting that this compound could serve as a novel antimicrobial agent, particularly in clinical settings where antibiotic resistance is a concern .

Comparative Analysis with Similar Compounds

Fe(III)TCPP-Cl shares structural similarities with other metalloporphyrins but exhibits unique properties due to its specific chlorinated substituents. The following table compares it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Iron(III)meso-tetrakis(4-chlorophenyl)porphyrin | C₄₄H₂₄Cl₅FeN₄ | No dimerization; basic structure similar to heme |

| Manganese(III)meso-tetrakis(4-chlorophenyl)porphyrin | C₄₄H₂₄Cl₅MnN₄ | Different metal center; varying reactivity |

| Copper(II)meso-tetrakis(4-chlorophenyl)porphyrin | C₄₄H₂₄Cl₅CuN₄ | Distinct catalytic properties |

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride?

- Methodological Answer : The compound is synthesized via reflux of 4-carboxy-benzaldehyde and pyrrole in propionic acid, followed by iron(III) chloride coordination. A typical procedure involves:

Refluxing 4-carboxy-benzaldehyde and pyrrole in propionic acid for 2 hours to form the free-base porphyrin.

Adding FeCl₃ in dimethylformamide (DMF) to the porphyrin solution under magnetic stirring.

Heating the mixture to 80°C, followed by vacuum drying and washing with deionized water .

- Key Considerations : Ensure inert conditions to prevent oxidation and use high-purity FeCl₃ to avoid side products.

Q. How can the structural integrity of meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride be confirmed using spectroscopic techniques?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor Soret (~420 nm) and Q-bands (500–700 nm) to confirm porphyrin core integrity. Aggregation effects in THF-water systems can shift absorption maxima, requiring pH control .

- FT-IR Spectroscopy : Identify Fe–N stretching vibrations at ~995 cm⁻¹ and C=C porphyrin ring vibrations at ~1570 cm⁻¹. Shifts in C=O (1726 → 1705 cm⁻¹) confirm covalent grafting onto supports like graphene oxide (GO) .

- XRD : Peaks at 2θ = 9° (d-spacing = 0.95 nm) indicate successful GO-supported nanocomposite formation .

Q. What are the optimal storage conditions for this compound to maintain stability?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at 2–8°C in airtight containers. Avoid moisture and prolonged light exposure, as these can degrade the porphyrin core or induce Fe(III) reduction .

Advanced Research Questions

Q. How does supporting meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride on graphene oxide (GO) enhance catalytic performance?

- Methodological Answer :

- Synthesis : GO is functionalized via ultrasonic dispersion in water, followed by 24-hour reflux with the porphyrin complex. This creates covalent bonds between GO’s carboxyl groups and the porphyrin .

- Performance Enhancement : GO increases surface area (BET: 230 → 60 m²/g post-functionalization) and electron transfer efficiency. For mercaptan oxidation, GO-supported catalysts achieve 96% conversion at 100°C (GHSV = 1000 h⁻¹), vs. <70% for unsupported analogs .

Q. What mechanistic pathways govern oxidation reactions catalyzed by this compound?

- Methodological Answer :

- Electron Transfer (ET) : In polar solvents (e.g., H₂O), Fe(III)-oxo porphyrin radical cations (formed with KHSO₅) drive ET, oxidizing substrates like benzyl alcohols to ketones.

- Hydrogen Atom Transfer (HAT) : In non-polar solvents (e.g., CH₂Cl₂), HAT dominates, favoring allylic C–H bond activation. Competing ET and HAT pathways require solvent polarity optimization .

Q. How should researchers address contradictory spectroscopic data caused by aggregation or pH variations?

- Methodological Answer :

Aggregation Control : Use THF-water mixtures with >70% THF to minimize aggregation. Monitor UV-Vis spectra for Soret band broadening, indicative of H/J-aggregates .

pH Titration : Adjust pH (2–12) to study protonation effects. At pH >10, deprotonation of pyrrolic N–H bonds reduces aggregation, sharpening Q-bands .

Cross-Validation : Compare XRD (crystallinity) and dynamic light scattering (DLS) to confirm aggregation states .

Q. What experimental parameters critically influence catalytic efficiency in mercaptan removal?

- Methodological Answer :

- Temperature : Conversion increases linearly from 50°C (40%) to 100°C (96%) due to enhanced O₂ activation.

- Gas Hourly Space Velocity (GHSV) : Lower GHSV (1000 → 500 h⁻¹) increases residence time, improving conversion by 15–20% .

- Regeneration : Reuse catalysts after washing with ethanol to remove sulfur byproducts. Activity retention >90% after 5 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.